2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Description
2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide (CAS: 333748-88-2) is a synthetic organic compound characterized by a 2,4-dichlorophenoxy group linked to an ethanimidamide backbone with a hydroxylamine substituent . It serves as a critical intermediate in synthesizing oxadiazole-based inhibitors, such as ODZ10117, a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor with demonstrated efficacy in breast cancer models . The compound is synthesized via alkylation of 2,4-dichlorophenol with bromoacetonitrile, followed by hydroxylamine treatment to yield the imidamide .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTVAISQCMDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323863 | |
| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79295-15-1 | |
| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Herbicide Development
The primary application of 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide is in the development of selective herbicides. It exhibits potent activity against broadleaf weeds while being less harmful to grasses. This selectivity is crucial for crop management in agricultural practices.
Table 1: Herbicidal Efficacy
| Compound | Target Weeds | Selectivity | Reference |
|---|---|---|---|
| This compound | Broadleaf weeds | High | |
| 2,4-D | Various broadleaf weeds | Moderate |
Plant Cell Culture
In plant biotechnology, the compound serves as an auxin analogue in plant cell cultures. Its role as a dedifferentiation hormone facilitates callus induction, which is vital for tissue culture and genetic engineering of plants.
Table 2: Role in Plant Cell Culture
| Application | Description | Reference |
|---|---|---|
| Callus Induction | Enhances dedifferentiation in plant tissues | |
| Tissue Culture | Supports growth and regeneration of plant cells |
Biochemical Research
The compound is utilized in biochemical studies to understand its interaction with various enzymes and metabolic pathways. It has shown potential as an inhibitor of enzymes related to disease progression.
Table 3: Enzyme Inhibition Studies
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal properties of the compound demonstrated its effectiveness against a range of broadleaf weeds. Field trials indicated a significant reduction in weed biomass when applied at recommended rates.
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial activity of compounds similar to this compound revealed that it effectively inhibited the growth of common pathogens, suggesting its potential use in agricultural settings to manage plant diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventual death of the plant. The compound triggers the activation of genes linked to auxins, specifically those essential for the production of ethylene and abscisic acid .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Phenoxy Backbones
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: Contains a 2,4-dichlorophenoxy group attached to an acetic acid moiety.
- Application : A widely used herbicide and synthetic auxin agonist, mimicking plant growth hormones .
- Toxicity: Classified as a possible human carcinogen (Group 2B by IARC) with documented endocrine-disrupting effects .
- Key Difference : The carboxylic acid group in 2,4-D contrasts with the hydroxyethanimidamide in the target compound, leading to divergent biological targets (herbicidal vs. anticancer activity) .
2-(2,4-Dichlorophenoxy) Propionic Acid (2,4-DP)
- Structure: Propionic acid chain substituted with the 2,4-dichlorophenoxy group.
- Application : Herbicide with auxin-like activity .
- Toxicity: Designated as a carcinogen (DOT Hazard Class 6.1) with acute dermal and inhalation risks .
- Key Difference : The propionate backbone enhances lipophilicity compared to the ethanimidamide, influencing environmental persistence and mammalian toxicity .
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide Derivatives
Analogues with Modified Phenoxy Substituents
2-(2,6-Dichlorophenoxy)-N'-hydroxyethanimidamide
- Structure: Dichloro substitution at positions 2 and 6 on the phenoxy ring.
2-(4-Chloro-3-methylphenoxy)-N'-hydroxyethanimidamide
- Structure: Incorporates a methyl group at position 3 and chlorine at position 4 on the phenoxy ring.
- Application: Unknown, but methyl substitution may enhance metabolic stability .
- Key Difference : Methylation introduces hydrophobicity, altering pharmacokinetic properties relative to the target compound .
Functional Analogues in Pharmacology
ODZ10117
- Structure : Oxadiazole heterocycle derived from the target compound.
- Application : STAT3 inhibitor with in vivo antitumor activity .
- Key Difference : Cyclization of the hydroxyethanimidamide into an oxadiazole ring enhances binding affinity to STAT3’s SH2 domain .
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)
- Structure: Dichlorophenoxy group linked to a chlorinated phenol.
- Application: Antimicrobial agent and enoyl-acyl carrier protein reductase (InhA) inhibitor .
- Key Difference: Phenolic hydroxyl group enables coordination with InhA’s active site, unlike the ethanimidamide’s nitrogen-rich backbone .
Biological Activity
2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11Cl2N3O2
- Molecular Weight : 276.12 g/mol
This compound features a dichlorophenoxy group, which is known for its herbicidal properties, along with a hydroxyethanimidamide moiety that may contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of 2,4-D exhibit significant anti-inflammatory properties. Molecular docking studies have shown that compounds related to this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the inflammatory process. The binding energy values suggest strong interactions with the COX-2 active site, outperforming traditional compounds like 2,4-D itself .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For instance, thiosemicarbazide derivatives related to this compound have demonstrated cytotoxic effects against gastric cancer cell lines (MKN74) while sparing normal fibroblasts . The mechanisms of action include:
- Induction of Apoptosis : Compounds showed a significant increase in late apoptotic cells.
- Cell Cycle Arrest : These compounds primarily affected the S phase of the cell cycle, indicating interference with DNA replication.
- DNA Damage : Analysis revealed the presence of abasic sites and double-strand breaks (DSBs) in treated cells .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Target/Cell Line | Effect Observed |
|---|---|---|---|
| This compound | Anti-inflammatory | COX-2 enzyme | Strong binding affinity |
| Thiosemicarbazide derivative | Anticancer | MKN74 gastric cancer cells | Induces apoptosis; cell cycle arrest in S phase; DNA damage |
Case Studies and Research Findings
- Molecular Docking Studies : A study conducted using AutoDock Vina highlighted that the synthesized derivatives of this compound showed superior binding affinities compared to traditional anti-inflammatory agents .
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives had selective toxicity towards cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
- DNA Interaction Studies : Spectroscopic analyses indicated that these compounds could intercalate with DNA, potentially disrupting replication processes and leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
